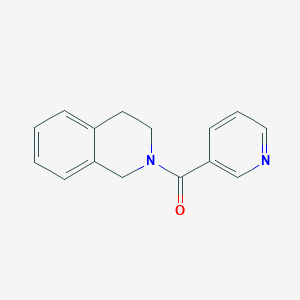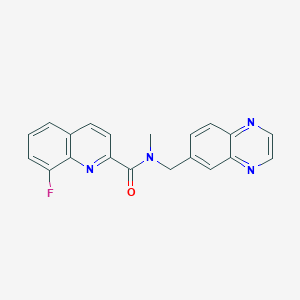
2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, can be achieved through various synthetic routes. A notable method involves the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, leading to the selective formation of tetrahydroquinoline derivatives in moderate to good yields. This process is influenced by the electronic nature of the substituents present in the reactants (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, is characterized by the presence of a saturated cyclohexane ring fused to an aromatic pyridine moiety. This structure is pivotal in defining the chemical reactivity and properties of these compounds. X-ray structure analyses have been used to support the structures of related tetrahydroquinoline compounds, providing insights into their conformation and electronic distribution (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroisoquinolines, including 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, undergo various chemical reactions owing to their rich electronic and structural features. For instance, they can participate in Lewis acid-catalyzed cycloadditions, domino reactions involving oxidative dehydrogenation, and cyclization processes, leading to the synthesis of complex heterocyclic compounds. These reactions underscore the versatility and reactivity of tetrahydroisoquinoline derivatives in organic synthesis (Lavilla, Bernabeu, Carranco, & Díaz, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis Protocols
- Synthesis of Pyrrolidine and Tetrahydroquinoline Derivatives: A study by Lu and Shi (2007) demonstrates the preparation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives using arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid. This synthesis depends on the electronic nature of the reactants and offers a pathway to produce various derivatives selectively (Lu & Shi, 2007).
Chemical Transformations and Applications
Redox-Neutral α-Amidation
Zhu and Seidel (2016) describe a process where 1,2,3,4-tetrahydroisoquinoline undergoes redox-neutral α-amidation with concurrent N-alkylation when reacted with aromatic aldehydes and isocyanides. This new variant of the Ugi reaction, promoted by acetic acid, offers a novel approach for functionalizing tetrahydroisoquinoline derivatives (Zhu & Seidel, 2016).
Redox-Neutral Annulations with Dual C–H Functionalization
In another study by Zhu and Seidel (2017), amines such as 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes and their pyridine analogues. This process involves dual C–H bond functionalization and is promoted solely by acetic acid, highlighting a potential pathway for creating complex molecular structures (Zhu & Seidel, 2017).
Pharmaceutical Applications
Synthesis of Pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones
Majumdar and Mukhopadhyay (2003) synthesized a number of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from 1,3-dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones. This process, which involves intramolecular addition of aryl radical to the uracil ring, could be significant in the development of new pharmaceutical compounds (Majumdar & Mukhopadhyay, 2003).
Anticancer Potency of Iridium(III) Complexes
Carrasco et al. (2020) report on the synthesis of structurally strained half-sandwich iridium(III) complexes incorporating 2-((2,3,4,5-tetramethylcyclopentadienyl)methyl)pyridine. These complexes exhibit exceptional potency against MCF7 cancer cells, suggesting a new class of organo-iridium drug candidates for cancer treatment (Carrasco et al., 2020).
Biomedical Implications
- Presence in Parkinsonian and Normal Human Brains: Niwa et al. (1987) identified 1,2,3,4-tetrahydroisoquinoline in parkinsonian and normal human brains. The study found that this compound, an analogue of MPTP, was markedly increased in parkinsonian brains, suggesting it could be an endogenous neurotoxin related to Parkinson's disease (Niwa et al., 1987).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17/h1-6,8,10H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTBLKTWVIFNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)
![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)